molecular formula C16H28N2O4 B13524054 9-Amino-3-(tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid

9-Amino-3-(tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid

Cat. No.: B13524054
M. Wt: 312.40 g/mol
InChI Key: PENRWJKJWXLOMD-UHFFFAOYSA-N
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Description

9-Amino-3-(tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of an amino group, a tert-butoxycarbonyl (Boc) protecting group, and a carboxylic acid functional group. The spirocyclic structure imparts rigidity and unique chemical properties to the molecule, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Amino-3-(tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction, often involving the use of a suitable diacid or diester precursor.

    Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine is reacted with the spirocyclic intermediate.

    Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions during subsequent steps.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through a hydrolysis reaction, typically using acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

9-Amino-3-(tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the spirocyclic core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or aldehydes, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Chemistry

In chemistry, 9-Amino-3-(tert-butoxycarbonyl)-3-azaspiro[55]undecane-9-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a molecular probe to study enzyme activity and protein interactions. Its rigid structure and functional groups allow for specific binding to biological targets, making it useful in biochemical assays.

Medicine

In medicinal chemistry, 9-Amino-3-(tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid is explored for its potential as a drug candidate. Its unique structure may impart desirable pharmacokinetic and pharmacodynamic properties, making it a candidate for the development of new therapeutics.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 9-Amino-3-(tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid involves its interaction with specific molecular targets. The amino group and carboxylic acid functional groups allow for hydrogen bonding and electrostatic interactions with proteins and enzymes. The spirocyclic structure provides rigidity, which can enhance binding affinity and specificity. The Boc protecting group can be removed under acidic conditions, revealing the free amino group for further interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 9-Amino-3-(tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid stands out due to its specific combination of functional groups and spirocyclic structure. This unique combination imparts distinct chemical and biological properties, making it valuable for a wide range of applications in scientific research and industry.

Properties

Molecular Formula

C16H28N2O4

Molecular Weight

312.40 g/mol

IUPAC Name

9-amino-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azaspiro[5.5]undecane-9-carboxylic acid

InChI

InChI=1S/C16H28N2O4/c1-14(2,3)22-13(21)18-10-8-15(9-11-18)4-6-16(17,7-5-15)12(19)20/h4-11,17H2,1-3H3,(H,19,20)

InChI Key

PENRWJKJWXLOMD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC(CC2)(C(=O)O)N)CC1

Origin of Product

United States

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